molecular formula C5H10O B8366392 (s)-2-Ethyl-2-methyloxirane

(s)-2-Ethyl-2-methyloxirane

Cat. No. B8366392
M. Wt: 86.13 g/mol
InChI Key: QZXUQPKFNQQQAJ-YFKPBYRVSA-N
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Patent
US08198069B2

Procedure details

500 mg (5.8 mmol) of racemic 2-ethyl-2-methyloxirane was dissolved in 100 mL Tris-SO4 buffer (200 mM, pH 7.5), followed by addition of purified enzyme (15 mg of halohydrin dehalogenase HheC in 450 μL buffer) and 189 mg (2.9 mmol) NaN3. The reaction mixture was stirred at room temperature (24° C.) and monitored by gas chromatography (GC). The reaction was stopped after 1 h and extracted three times by adding 50 mL ethylacetate. The combined organic phases were dried over Na2SO4 and evaporated. The crude product was chromatographed on a silica gel 60 H using pentane/CH2Cl2 (4:6) as eluent. This yielded pure (S)-2-ethyl-2-methyloxirane (205 mg, 41% yield, e.e.>99%) and (R)-azido-2-methylbutan-2-ol (320 mg, 43% yield, e.e.>99%). Optical purities were determined by GC using a Chiraldex G-TA column (30 m×0.25 mm×0.25 μm). The NMR data were identical with those of synthesized racemic reference compounds.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
Tris SO4
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
halohydrin
Quantity
15 mg
Type
reactant
Reaction Step Two
Name
Quantity
189 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH3:6])[CH2:5][O:4]1)[CH3:2].[N-:7]=[N+:8]=[N-:9].[Na+]>>[CH2:1]([C@@:3]1([CH3:6])[CH2:5][O:4]1)[CH3:2].[N:7]([CH2:5][C@:3]([CH3:6])([OH:4])[CH2:1][CH3:2])=[N+:8]=[N-:9] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)C1(OC1)C
Name
Tris SO4
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
halohydrin
Quantity
15 mg
Type
reactant
Smiles
Name
Quantity
189 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
24 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature (24° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times
ADDITION
Type
ADDITION
Details
by adding 50 mL ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on a silica gel 60 H

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)[C@@]1(OC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: PERCENTYIELD 41%
Name
Type
product
Smiles
N(=[N+]=[N-])C[C@@](CC)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08198069B2

Procedure details

500 mg (5.8 mmol) of racemic 2-ethyl-2-methyloxirane was dissolved in 100 mL Tris-SO4 buffer (200 mM, pH 7.5), followed by addition of purified enzyme (15 mg of halohydrin dehalogenase HheC in 450 μL buffer) and 189 mg (2.9 mmol) NaN3. The reaction mixture was stirred at room temperature (24° C.) and monitored by gas chromatography (GC). The reaction was stopped after 1 h and extracted three times by adding 50 mL ethylacetate. The combined organic phases were dried over Na2SO4 and evaporated. The crude product was chromatographed on a silica gel 60 H using pentane/CH2Cl2 (4:6) as eluent. This yielded pure (S)-2-ethyl-2-methyloxirane (205 mg, 41% yield, e.e.>99%) and (R)-azido-2-methylbutan-2-ol (320 mg, 43% yield, e.e.>99%). Optical purities were determined by GC using a Chiraldex G-TA column (30 m×0.25 mm×0.25 μm). The NMR data were identical with those of synthesized racemic reference compounds.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
Tris SO4
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
halohydrin
Quantity
15 mg
Type
reactant
Reaction Step Two
Name
Quantity
189 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH3:6])[CH2:5][O:4]1)[CH3:2].[N-:7]=[N+:8]=[N-:9].[Na+]>>[CH2:1]([C@@:3]1([CH3:6])[CH2:5][O:4]1)[CH3:2].[N:7]([CH2:5][C@:3]([CH3:6])([OH:4])[CH2:1][CH3:2])=[N+:8]=[N-:9] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)C1(OC1)C
Name
Tris SO4
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
halohydrin
Quantity
15 mg
Type
reactant
Smiles
Name
Quantity
189 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
24 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature (24° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times
ADDITION
Type
ADDITION
Details
by adding 50 mL ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on a silica gel 60 H

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)[C@@]1(OC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: PERCENTYIELD 41%
Name
Type
product
Smiles
N(=[N+]=[N-])C[C@@](CC)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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